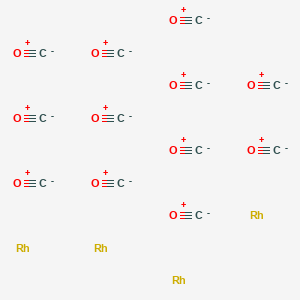
1,2,3,4-Tetrabromodibenzo-p-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrabromodibenzo-p-dioxin (TBDD) is a highly toxic compound that belongs to the dioxin family. It is a persistent organic pollutant (POP) that is formed during the manufacture of brominated flame retardants. TBDD is known to have adverse effects on human health and the environment. The purpose of
作用机制
1,2,3,4-Tetrabromodibenzo-p-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, cell proliferation, and immune response. Binding of 1,2,3,4-Tetrabromodibenzo-p-dioxin to AhR leads to the activation of downstream signaling pathways, which results in the production of reactive oxygen species (ROS) and inflammatory cytokines.
Biochemical and Physiological Effects:
1,2,3,4-Tetrabromodibenzo-p-dioxin is known to have adverse effects on various organ systems, including the liver, kidney, immune system, and reproductive system. Exposure to 1,2,3,4-Tetrabromodibenzo-p-dioxin has been associated with hepatotoxicity, nephrotoxicity, immunotoxicity, and teratogenicity. 1,2,3,4-Tetrabromodibenzo-p-dioxin is also a potent carcinogen and has been shown to induce tumors in animal studies.
实验室实验的优点和局限性
1,2,3,4-Tetrabromodibenzo-p-dioxin is a useful tool in toxicological studies due to its high toxicity and specificity for AhR. However, its use is limited due to its low availability and high cost. In addition, 1,2,3,4-Tetrabromodibenzo-p-dioxin is a highly hazardous substance and requires strict safety precautions during handling and disposal.
未来方向
Future research on 1,2,3,4-Tetrabromodibenzo-p-dioxin should focus on the development of new analytical methods for the detection and quantification of dioxins. In addition, studies should be conducted to evaluate the long-term effects of 1,2,3,4-Tetrabromodibenzo-p-dioxin exposure on human health and the environment. Further research is also needed to understand the molecular mechanisms underlying 1,2,3,4-Tetrabromodibenzo-p-dioxin toxicity and to identify potential therapeutic targets for the treatment of dioxin-induced diseases.
In conclusion, 1,2,3,4-Tetrabromodibenzo-p-dioxin is a highly toxic compound that has been extensively studied for its toxicological properties. Its synthesis is strictly regulated due to its high toxicity, and it is used as a reference compound in toxicological studies. 1,2,3,4-Tetrabromodibenzo-p-dioxin exerts its toxic effects by binding to AhR, which leads to the activation of downstream signaling pathways. Exposure to 1,2,3,4-Tetrabromodibenzo-p-dioxin has been associated with adverse effects on various organ systems, including the liver, kidney, immune system, and reproductive system. Future research on 1,2,3,4-Tetrabromodibenzo-p-dioxin should focus on the development of new analytical methods and the evaluation of its long-term effects on human health and the environment.
合成方法
1,2,3,4-Tetrabromodibenzo-p-dioxin is synthesized by the reaction of 1,4-dibromobenzene with 2,3,7,8-tetrabromodibenzo-p-dioxin in the presence of a catalyst. The reaction is carried out at high temperatures and pressures, and the yield of 1,2,3,4-Tetrabromodibenzo-p-dioxin is low. Due to the high toxicity of 1,2,3,4-Tetrabromodibenzo-p-dioxin, its synthesis is strictly regulated.
科学研究应用
1,2,3,4-Tetrabromodibenzo-p-dioxin has been extensively studied for its toxicological properties. It is used as a reference compound in toxicological studies to evaluate the toxicity of other dioxins. 1,2,3,4-Tetrabromodibenzo-p-dioxin is also used in environmental monitoring to assess the contamination of soil, water, and air. In addition, 1,2,3,4-Tetrabromodibenzo-p-dioxin is used in the development of analytical methods for the detection and quantification of dioxins.
属性
IUPAC Name |
1,2,3,4-tetrabromodibenzo-p-dioxin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUPIABWVUYZPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146545 |
Source


|
| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104549-41-9 |
Source


|
| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104549419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

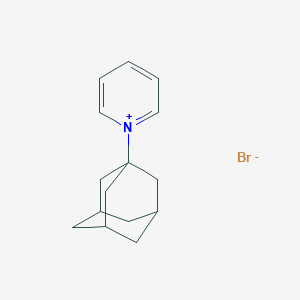
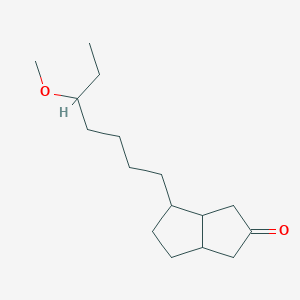
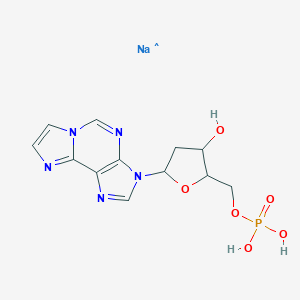

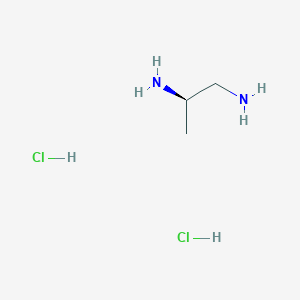
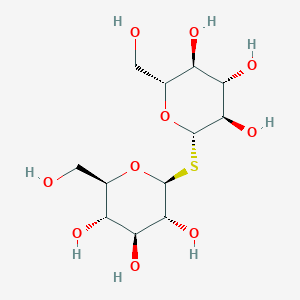

![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
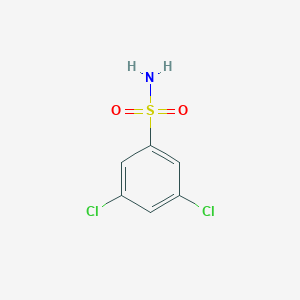
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)



